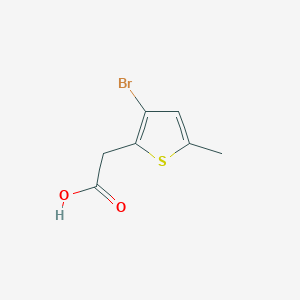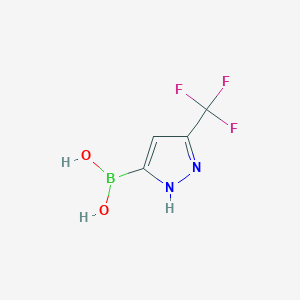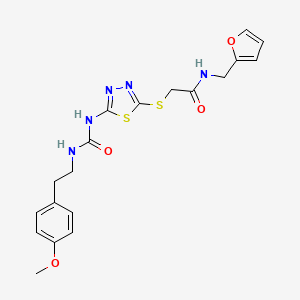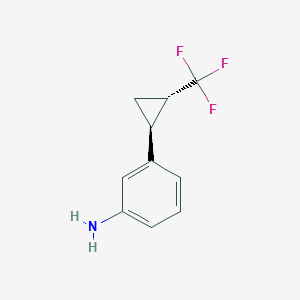
4-Chloro-2-fluoro-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-5-methylbenzamide (4-CFMB) is a small molecule with a wide range of applications in the scientific community. 4-CFMB is a highly versatile compound that has been used in a variety of research areas, from chemical synthesis to drug development. It is a fluorinated benzamide derivative with a unique structure that has been studied extensively in recent years. 4-CFMB has been found to possess a number of interesting properties, including high solubility in water, good thermal stability, and good chemical stability.
Scientific Research Applications
Conformational Behavior in Oligomer Backbones
- 4-Chloro-2-fluoro-5-methylbenzamide has been studied for its role in influencing the rigidity of oligomer backbones. Research indicates that substituents like fluorine in the ortho position can fine-tune the rigidity of oligomer backbones, affecting the hydrogen bonding to the peptide group proton, which is crucial in foldamer structural elements (Galan et al., 2009).
Synthesis of Protein Kinase Inhibitors
- This compound has been used in the synthesis of protein kinase inhibitors, demonstrating its utility in the field of biochemistry and drug development. It has been integrated into methodologies that enhance yield and reduce the steps in the synthesis process, thus contributing to more efficient drug development practices (Russell et al., 2015).
Applications in Amide-Directed Fluorination
- It has been explored in the field of organic chemistry, specifically in amide-directed fluorination processes. The presence of the fluoroamide group facilitates selective fluorination reactions, which are vital for creating specific organic compounds (Groendyke et al., 2016).
Antimicrobial Activity
- Compounds derived from this compound have shown promising antimicrobial activity. Studies indicate that the presence of the fluorine atom is significant in enhancing this activity, making it relevant in the development of new antimicrobial agents (Desai et al., 2013).
Role in Synthesizing Androgen Receptor Antagonists
- It has been used in synthesizing androgen receptor antagonists, which are critical in the treatment of diseases like prostate cancer. This showcases its application in medicinal chemistry and therapeutic drug development (Li Zhi-yu, 2012).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-fluoro-5-methylbenzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.
Mode of Action
This compound interacts with its target, SDH, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal biochemical processes within the cell .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle , a crucial biochemical pathway responsible for the generation of energy through the oxidation of acetyl-CoA . The downstream effects include a decrease in the production of ATP, leading to energy depletion within the cell.
Pharmacokinetics
The compound’smolecular weight of 187.6 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of SDH by this compound leads to a disruption in energy production within the cell. This can result in cell death, making the compound potentially useful as a fungicide . In fact, some derivatives of this compound have shown good antifungal activity against certain species .
properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZUPDATIEBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501409.png)

![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone](/img/structure/B2501415.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2501416.png)
![8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one](/img/structure/B2501418.png)

![2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B2501420.png)
![N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2501421.png)
![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)
